molecular formula C11H8F6OS2 B14068309 1-(2,6-Bis(trifluoromethylthio)phenyl)propan-2-one

1-(2,6-Bis(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14068309
M. Wt: 334.3 g/mol
InChI Key: UTTFELVGQGFFAT-UHFFFAOYSA-N
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Description

1-(2,6-Bis(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C11H8F6OS2 and a molecular weight of 334.3 g/mol . This compound is characterized by the presence of trifluoromethylthio groups attached to a phenyl ring, which imparts unique chemical properties.

Preparation Methods

The synthesis of 1-(2,6-Bis(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of 2,6-bis(trifluoromethylthio)benzene with propan-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

1-(2,6-Bis(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,6-Bis(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1-(2,6-Bis(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of trifluoromethylthio groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C11H8F6OS2

Molecular Weight

334.3 g/mol

IUPAC Name

1-[2,6-bis(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8F6OS2/c1-6(18)5-7-8(19-10(12,13)14)3-2-4-9(7)20-11(15,16)17/h2-4H,5H2,1H3

InChI Key

UTTFELVGQGFFAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1SC(F)(F)F)SC(F)(F)F

Origin of Product

United States

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